
1,2,4-Trifluoro-3-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trifluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isopropoxy group is attached at position 3
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Salifying Reaction: 3,4-difluoroaniline reacts with fluoboric acid to form a diazonium salt.
Diazotization Reaction: The diazonium salt is then treated with sodium nitrite to form the corresponding diazonium compound.
High-Temperature Cracking: The diazonium compound undergoes high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene, which is then reacted with isopropyl alcohol to form the final product
化学反应分析
Types of Reactions
1,2,4-Trifluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
科学研究应用
1,2,4-Trifluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1,2,4-trifluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The isopropoxy group may also contribute to the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isopropoxy group, making it less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
1,2,4-Trifluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
Uniqueness
1,2,4-Trifluoro-3-isopropoxybenzene is unique due to the presence of both fluorine atoms and an isopropoxy group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
属性
分子式 |
C9H9F3O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
1,2,4-trifluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
InChI 键 |
TWXXMBDYOANEKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



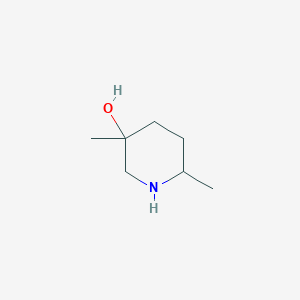

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
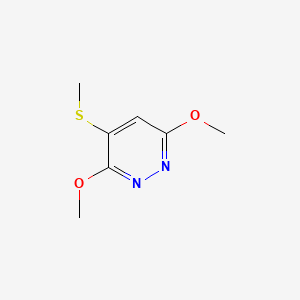
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)
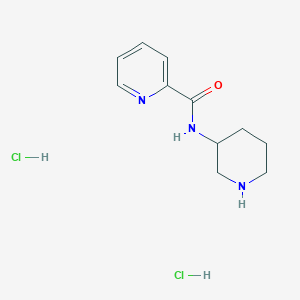
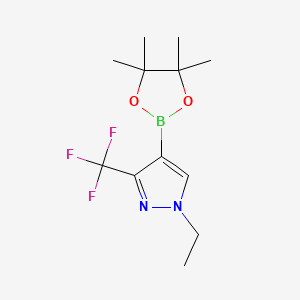
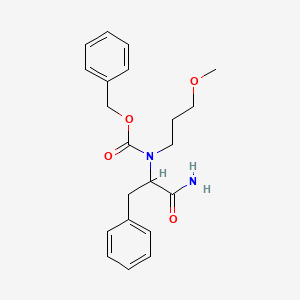
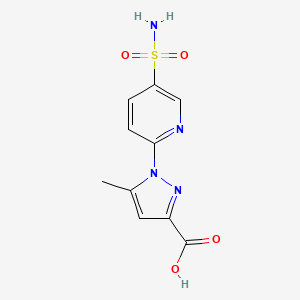
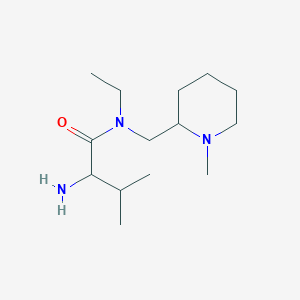
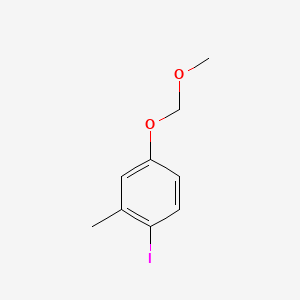
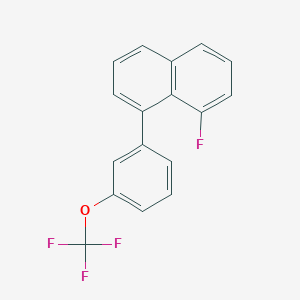
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
